1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex, also known as cisplatin, is a chemotherapy drug used to treat various types of cancer. It was first discovered in 1965 by Dr. Barnett Rosenberg and has since become one of the most widely used chemotherapy drugs in the world. The drug works by inhibiting DNA replication, which ultimately leads to cell death.

Applications De Recherche Scientifique

Cisplatin is used to treat various types of cancer, including testicular, ovarian, bladder, lung, and head and neck cancers. It has been shown to be effective in both the treatment of early-stage cancer and in the treatment of advanced-stage cancer. Cisplatin is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition to its use as a chemotherapy drug, 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex has also been used in scientific research to study the effects of DNA damage and repair.

Mécanisme D'action

Cisplatin works by inhibiting DNA replication, which ultimately leads to cell death. The drug binds to the DNA molecule, forming adducts that interfere with the DNA replication process. This results in the activation of various cellular pathways, including the p53 pathway, which ultimately leads to cell death.

Effets Biochimiques Et Physiologiques

Cisplatin has a variety of biochemical and physiological effects on the body. The drug is highly toxic and can cause a range of side effects, including nausea, vomiting, kidney damage, and hearing loss. Cisplatin has also been shown to cause DNA damage in healthy cells, which can lead to the development of secondary cancers.

Avantages Et Limitations Des Expériences En Laboratoire

Cisplatin is a powerful tool for studying the effects of DNA damage and repair in cells. It has been used to study the mechanisms of cancer development and to develop new cancer treatments. However, the toxicity of 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex limits its use in lab experiments, and researchers must take precautions to ensure the safety of themselves and their subjects.

Orientations Futures

There are several future directions for research on 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex. One area of interest is the development of new chemotherapy drugs that are less toxic and more effective than 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex. Another area of interest is the development of new methods for delivering chemotherapy drugs directly to cancer cells, which would reduce the toxicity of the drugs on healthy cells. Finally, researchers are studying the role of DNA repair pathways in the development of cancer and are exploring new ways to target these pathways with chemotherapy drugs.

Méthodes De Synthèse

Cisplatin is synthesized through a complex process that involves the reaction of cis-diammineplatinum(II) chloride with sodium tetrachloroplatinate(II) in water. The reaction yields 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex as a white crystalline powder that is soluble in water and dimethyl sulfoxide. The purity of 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is critical for its effectiveness as a chemotherapy drug, and therefore, the synthesis process must be carefully controlled to ensure high-quality product.

Propriétés

Numéro CAS |

108812-35-7 |

|---|---|

Nom du produit |

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex |

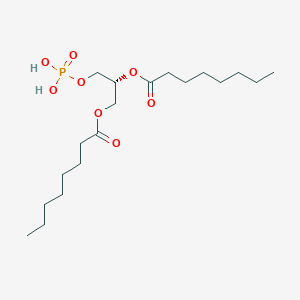

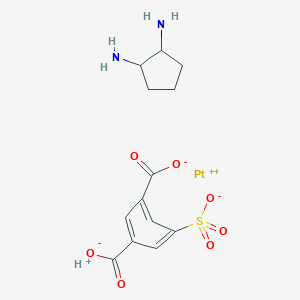

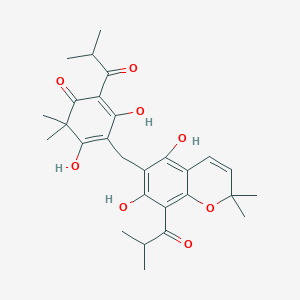

Formule moléculaire |

C13H16N2O7PtS |

Poids moléculaire |

539.4 g/mol |

Nom IUPAC |

cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C8H6O7S.C5H12N2.Pt/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;6-4-2-1-3-5(4)7;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);4-5H,1-3,6-7H2;/q;;+2/p-2 |

Clé InChI |

YHKHVSWLLPLAOV-UHFFFAOYSA-L |

SMILES |

[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |

SMILES canonique |

[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |

Synonymes |

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)

![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)